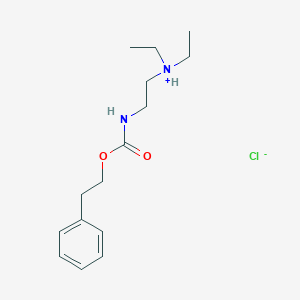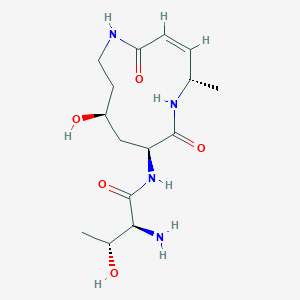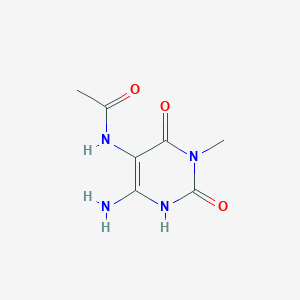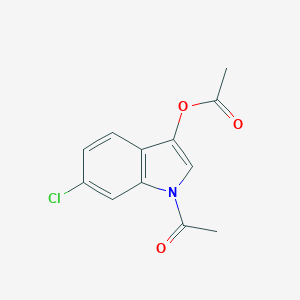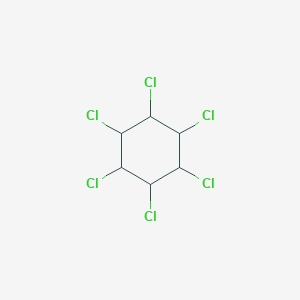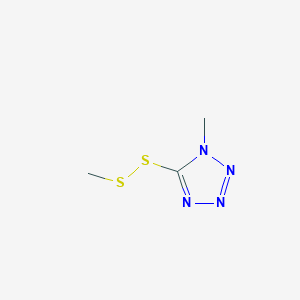
1-Methyl-5-(methyldithio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(methyldithio)-1H-tetrazole is a chemical compound used in scientific research. It is a tetrazole derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(methyldithio)-1H-tetrazole is not fully understood. However, it is believed to work by inhibiting enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of lactate dehydrogenase, which is involved in the conversion of pyruvate to lactate. It has also been shown to inhibit the activity of isocitrate dehydrogenase, which is involved in the citric acid cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-5-(methyldithio)-1H-tetrazole in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Zukünftige Richtungen
For research include investigating its potential as an anticancer, antimicrobial, and antifungal agent.
Synthesemethoden
The synthesis of 1-Methyl-5-(methyldithio)-1H-tetrazole can be achieved through various methods. One of the most common methods involves the reaction of 1-methyl-1H-tetrazole-5-thiol with methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The yield of the reaction is generally high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(methyldithio)-1H-tetrazole has been used in various scientific research studies. It has been shown to have anticancer activity, antimicrobial activity, and antifungal activity. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. In yet another study, it was found to have antifungal activity against Candida albicans.
Eigenschaften
CAS-Nummer |
101554-56-7 |
|---|---|
Molekularformel |
C3H6N4S2 |
Molekulargewicht |
162.2 g/mol |
IUPAC-Name |
1-methyl-5-(methyldisulfanyl)tetrazole |
InChI |
InChI=1S/C3H6N4S2/c1-7-3(9-8-2)4-5-6-7/h1-2H3 |
InChI-Schlüssel |
IUZIEKCFCJWFTM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SSC |
Kanonische SMILES |
CN1C(=NN=N1)SSC |
Andere CAS-Nummern |
101554-56-7 |
Synonyme |
1-methyl-5-(methyldithio)-1H-tetrazole 1-MMTS methyl 1-methyltetrazol-5-yl disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



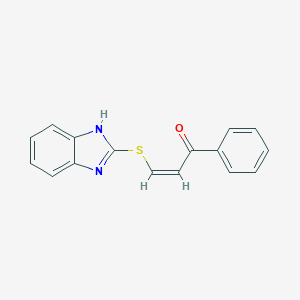
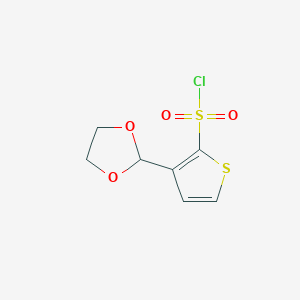
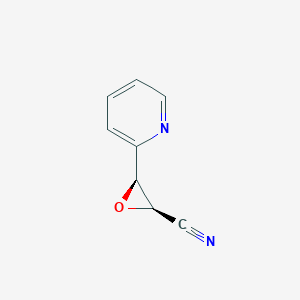
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
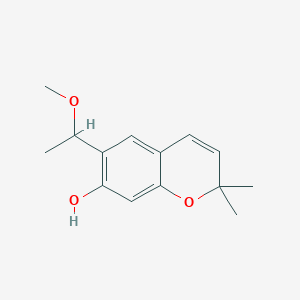
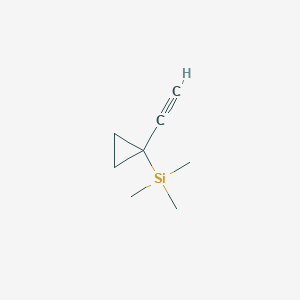
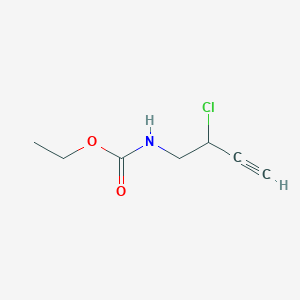
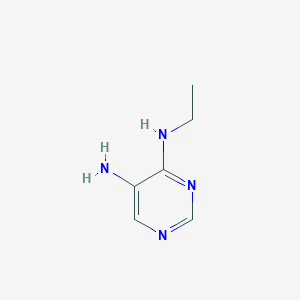
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
